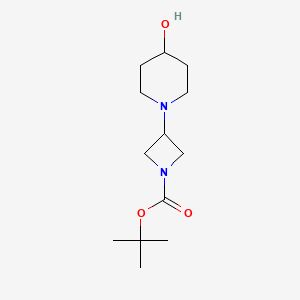

tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate

Descripción general

Descripción

Tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C13H24N2O3 and its molecular weight is 256.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Introduction

tert-Butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate (CAS No. 178311-46-1) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₄N₂O₃, with a molecular weight of 256.34 g/mol. Its structure includes a tert-butyl group, an azetidine ring, and a hydroxypiperidine moiety, contributing to its pharmacological properties .

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄N₂O₃ |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 178311-46-1 |

| Solubility | Enhanced by hydrochloride form |

Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:

- Acetylcholinesterase Inhibition : This compound may inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic transmission which is beneficial in treating neurodegenerative diseases like Alzheimer's .

- β-Secretase Inhibition : It has been suggested that the compound can act as a β-secretase inhibitor, preventing the formation of amyloid plaques associated with Alzheimer's disease .

- Antioxidant Activity : Preliminary studies show potential antioxidant properties, which could help mitigate oxidative stress in neuronal cells .

| Mechanism | Effect |

|---|---|

| Acetylcholinesterase Inhibition | Enhances cholinergic signaling |

| β-Secretase Inhibition | Reduces amyloid plaque formation |

| Antioxidant Activity | Protects against oxidative stress |

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective effects in vitro. For instance, it has shown the ability to protect astrocytes from apoptosis induced by amyloid beta (Aβ) peptides, a key factor in Alzheimer's pathology. The compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in treated astrocyte cultures .

In Vitro Studies

In vitro experiments have indicated that treatment with this compound resulted in:

- Increased Cell Viability : Astrocytes treated with the compound alongside Aβ showed improved viability compared to controls treated only with Aβ .

- Cytokine Modulation : The compound significantly reduced TNF-α production, suggesting anti-inflammatory properties that could be beneficial in neurodegenerative conditions .

In Vivo Studies

While in vitro results are promising, in vivo studies have yielded mixed results regarding the bioavailability and overall efficacy of the compound in animal models. For instance, comparisons with established treatments like galantamine showed no significant differences in outcomes, indicating the need for further research into optimizing delivery methods and formulations for enhanced brain penetration .

Table 3: Summary of Biological Activity Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Increased astrocyte viability; reduced TNF-α levels |

| In Vivo | Mixed results; poor bioavailability compared to galantamine |

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate is utilized as a precursor in the synthesis of various bioactive compounds. For instance, it has been involved in the preparation of amino acid derivatives that exhibit potential therapeutic effects. A recent study synthesized new azetidine and oxetane amino acid derivatives using this compound, demonstrating its versatility in creating complex molecular architectures .

Antidepressant and Anxiolytic Agents

Research indicates that derivatives of this compound may exhibit antidepressant and anxiolytic properties. The hydroxypiperidine moiety is known to interact with neurotransmitter systems, which is crucial for developing medications targeting mood disorders. Case studies have shown promising results in preclinical models .

Neuroprotective Effects

The neuroprotective potential of compounds derived from this compound has been explored, particularly concerning neurodegenerative diseases. Studies suggest that these compounds can modulate pathways involved in neuronal survival and apoptosis, making them candidates for further development in treating conditions like Alzheimer's disease .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Below is a summary of one synthetic pathway:

| Step | Description | Yield |

|---|---|---|

| 1 | Reaction of azetidine with tert-butyl chloroformate to form the carboxylate derivative | ~84% |

| 2 | Hydroxylation using piperidine derivatives to introduce the hydroxypiperidine moiety | Variable |

| 3 | Purification through column chromatography | High |

This synthetic route highlights the compound's accessibility for further modifications and applications in drug development.

Case Study 1: Antidepressant Development

A study published in Journal of Medicinal Chemistry explored the antidepressant effects of a series of azetidine derivatives based on this compound. The results indicated that certain modifications enhanced serotonin receptor affinity, leading to improved efficacy in animal models .

Case Study 2: Neuroprotection

In another investigation, researchers evaluated the neuroprotective effects of compounds derived from this azetidine derivative against oxidative stress-induced neuronal damage. The findings suggested significant protective effects, indicating potential applications in neurodegenerative disease therapies .

Propiedades

IUPAC Name |

tert-butyl 3-(4-hydroxypiperidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-10(9-15)14-6-4-11(16)5-7-14/h10-11,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETQZBJLICOJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601159032 | |

| Record name | 1,1-Dimethylethyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601159032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178311-46-1 | |

| Record name | 1,1-Dimethylethyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178311-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-(4-hydroxy-1-piperidinyl)-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601159032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.